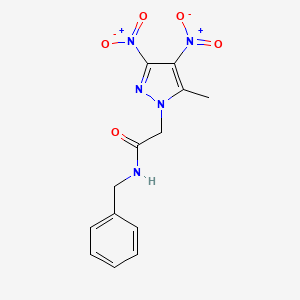

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide

Description

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is a nitroheterocyclic compound featuring a pyrazole core substituted with two nitro groups at the 3- and 4-positions and a methyl group at the 5-position. This compound’s structural complexity, particularly the electron-deficient dinitropyrazole system, suggests unique reactivity and biological interactions compared to simpler nitroheterocycles like nitroimidazoles or pyridines.

Properties

IUPAC Name |

N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O5/c1-9-12(17(20)21)13(18(22)23)15-16(9)8-11(19)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQMIRFOZADXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.

Introduction of the Benzyl Group: The benzyl group can be introduced by the reaction of the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.

Acetamide Formation: The acetamide moiety can be introduced by the reaction of the benzylated pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The nitro groups on the pyrazole ring can be further oxidized to form nitroso or nitro derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro groups on the pyrazole ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the activation of various signaling pathways, leading to cell death or inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on molecular features, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Selected Nitroheterocyclic Acetamides

Key Comparisons

Heterocyclic Core Reactivity: The pyrazole core in the target compound is more electron-deficient than imidazole (benznidazole) or pyridine (tirbanibulin precursor) due to the dual nitro groups. The methyl group at the pyrazole 5-position likely improves metabolic stability compared to unsubstituted nitroheterocycles, as seen in analogous pharmaceuticals .

Biological Activity: Benznidazole’s efficacy against Trypanosoma cruzi is well-documented, but its nitroimidazole core is associated with severe side effects (e.g., neurotoxicity, agranulocytosis) . The target compound’s dinitropyrazole system may offer higher potency but requires rigorous toxicity profiling. The bromopyridine derivative (precursor to tirbanibulin) lacks nitro groups, relying instead on halogenation for kinase inhibition. This highlights divergent strategies: nitro groups enable redox-activated cytotoxicity, while halogens modulate target binding .

Synthesis Challenges :

- The dinitropyrazole synthesis demands precise nitration conditions to avoid over-oxidation or isomer formation. In contrast, benznidazole’s single nitro group simplifies regiocontrol .

- The bromopyridine analog requires selective bromination at the 5-position, a step sensitive to catalyst and temperature .

Structural and Pharmacological Implications

- Electron-Deficient Cores : The dinitropyrazole’s electron-withdrawing groups may facilitate radical anion formation under reductive conditions, a mechanism critical for nitroheterocyclic antiparasitic activity . However, dual nitro groups could exacerbate off-target oxidative stress.

- Solubility and Bioavailability : The methyl group in the target compound may enhance lipophilicity, improving cell membrane penetration but reducing aqueous solubility. This contrasts with benznidazole’s moderate solubility, which limits its tissue distribution .

Biological Activity

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide (CAS No. 353455-14-8) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes various research findings regarding its biological activity, providing a detailed overview supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.273 g/mol. The compound features a pyrazole ring substituted with dinitro and benzyl groups, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including modulation of the mTORC1 pathway and autophagy processes.

Case Study: Antiproliferative Activity

A study focusing on similar pyrazole derivatives demonstrated that certain compounds showed submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds not only reduced mTORC1 activity but also increased basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This suggests that this compound may possess similar mechanisms of action, warranting further investigation into its efficacy against various cancer types .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. The presence of the dinitro group is known to enhance the compound's ability to disrupt bacterial cell functions.

Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | TBD (To Be Determined) | TBD |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly impact both anticancer and antimicrobial efficacy.

Key Findings in SAR Studies

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., nitro groups) has been correlated with increased potency against cancer cell lines.

- Hydrophobic Interactions : The benzyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

- Diversity in Pyrazole Derivatives : Different substitutions on the pyrazole ring lead to varied biological activities, underscoring the importance of systematic exploration in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.